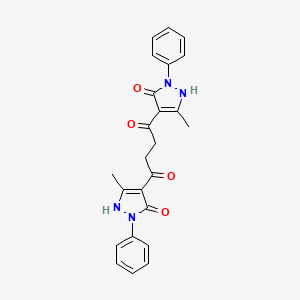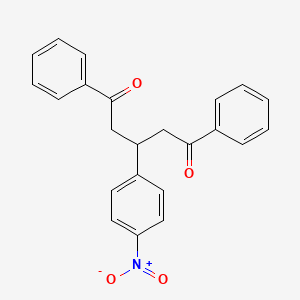
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the 1 and 5 positions of the pentane chain, with a 4-nitrophenyl group and two phenyl groups attached to the central carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- typically involves the condensation reaction of aromatic aldehydes or chalcone derivatives with aromatic ketones. Common reagents used in these reactions include sodium hydroxide (NaOH), sodium tert-butoxide (NaO-t-Bu), and metallic sodium as base catalysts . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3,5-Triphenyl-1,5-pentanedione: Similar structure but lacks the nitro group.
1,5-Di(2-furyl)-1,5-pentanedione: Contains furan rings instead of phenyl groups.
1,5-Bis(4-nitrophenyl)-1,5-pentanedione: Similar structure with two nitro groups.
Uniqueness
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
113451-18-6 |
|---|---|
分子式 |
C23H19NO4 |
分子量 |
373.4 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H19NO4/c25-22(18-7-3-1-4-8-18)15-20(16-23(26)19-9-5-2-6-10-19)17-11-13-21(14-12-17)24(27)28/h1-14,20H,15-16H2 |
InChIキー |
ADJRKISOFIMCQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




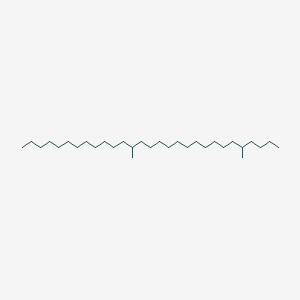
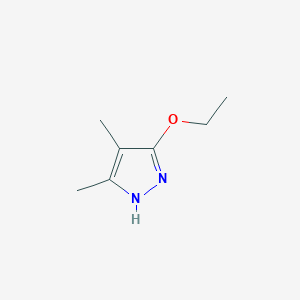
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

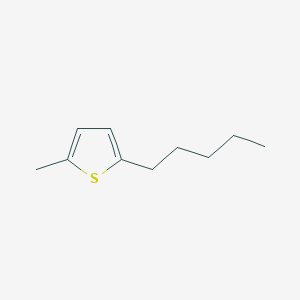
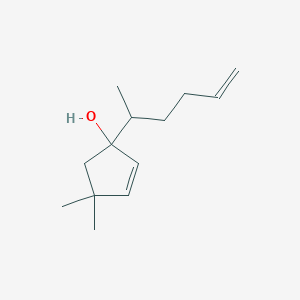
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
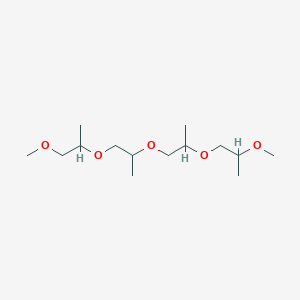
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
